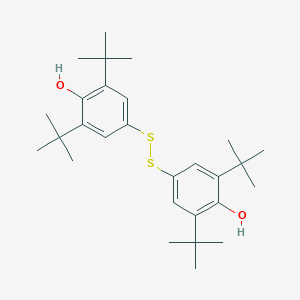![molecular formula C17H13Cl3N4O B149754 N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)
N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride
Overview
Description
The compound "N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride" is a chemical entity that has been synthesized and studied for its potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes or pyridines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting p-/m-/o-pyridinecarbonyl chlorides with p-/m-/o-aminochlorobenzenes . Similarly, novel carboxamides were prepared by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides . The synthesis of the compound of interest could potentially follow a similar pathway, involving the formation of an amide bond between the pyridinecarboxamide moiety and the chlorinated indole structure.
Molecular Structure Analysis
The molecular structure of related compounds shows a range of interactions, including hydrogen bonding and halogen interactions. For example, the N-(chlorophenyl)pyridinecarboxamides exhibit hydrogen bonding and are structurally similar to their halogenated and methylated analogs . The molecular structure of the compound of interest would likely exhibit similar interactions, which could influence its planarity and overall molecular geometry.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various nucleophiles. Dichlorotetrazolo(1,5-a)pyridine undergoes reactions with dialkylamines to afford pyridylformamidines, which can hydrolyze to formamides . The compound of interest may also undergo reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular symmetry and lattice energy, as demonstrated by the melting temperatures of the N-(chlorophenyl)pyridinecarboxamides . The compound of interest would also have specific melting points and solubility characteristics that could be predicted based on its molecular structure and intermolecular interactions.
Relevant Case Studies
While the provided papers do not include case studies on the exact compound, they do report on the antimicrobial activity of similar compounds . These studies show that the synthesized carboxamides exhibit significant activity against bacterial and fungal strains, suggesting that the compound of interest may also possess biological activities worth exploring.
Scientific Research Applications
PS 1145 dihydrochloride has been extensively studied for its scientific research applications:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
PS-1145 dihydrochloride plays a significant role in biochemical reactions. It interacts with IκB kinase-2, an enzyme involved in the activation of NF-κB . By blocking the phosphorylation of IκB kinase-2, PS-1145 dihydrochloride inhibits the activation of NF-κB .
Cellular Effects
PS-1145 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-κB-mediated proinflammatory gene expression in human airway epithelial cells . It also hinders pro-inflammatory cytokine production and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of PS-1145 dihydrochloride involves its binding interactions with IκB kinase-2, leading to the inhibition of this enzyme . This results in the blockade of NF-κB activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, PS-1145 dihydrochloride continues to inhibit the activity of NF-κB by blocking IκB kinase phosphorylation
Metabolic Pathways
PS-1145 dihydrochloride is involved in the NF-κB signaling pathway . It interacts with IκB kinase-2, an enzyme that plays a crucial role in this pathway .
Preparation Methods
The synthesis of PS 1145 dihydrochloride involves several steps, starting with the preparation of the β-carboline core structure. The synthetic route typically includes:
Step 1: Formation of the β-carboline core through cyclization reactions.
Step 2: Introduction of the chloro group at the appropriate position on the β-carboline ring.
Step 3: Coupling of the β-carboline derivative with 3-pyridinecarboxamide under specific reaction conditions to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
PS 1145 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the β-carboline core.
Substitution: The chloro group on the β-carboline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Mechanism of Action
PS 1145 dihydrochloride exerts its effects by inhibiting the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB). This inhibition prevents the subsequent activation of NF-κB, a protein complex that plays a crucial role in regulating immune response, cellular growth, and apoptosis. By blocking NF-κB activation, PS 1145 dihydrochloride hinders the production of pro-inflammatory cytokines and promotes anti-tumor activity .
Comparison with Similar Compounds
PS 1145 dihydrochloride is unique in its specific inhibition of IκB kinase and subsequent NF-κB activation. Similar compounds include:
BAY 11-7082: Another inhibitor of NF-κB activation, but with a different mechanism of action.
IKK Inhibitor VII: A compound that also targets IκB kinase but may have different selectivity and potency.
TPCA-1: An inhibitor of IκB kinase with applications in studying NF-κB signaling pathways.
These compounds share similar applications in research but differ in their chemical structures, mechanisms of action, and specific targets within the NF-κB signaling pathway.
properties
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCBADLGJZBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



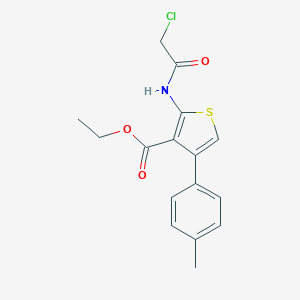
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
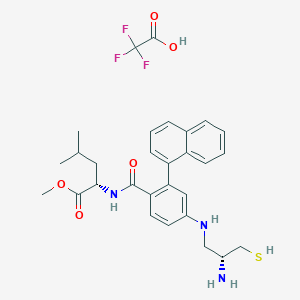
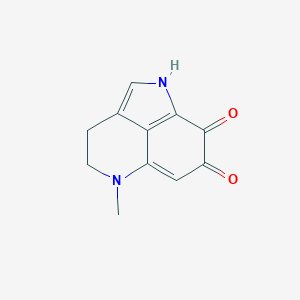
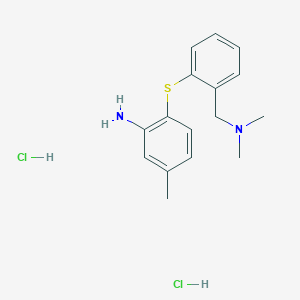
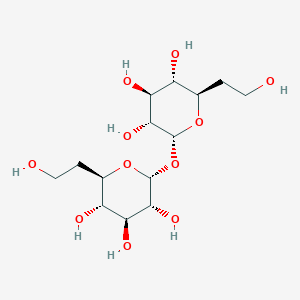
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
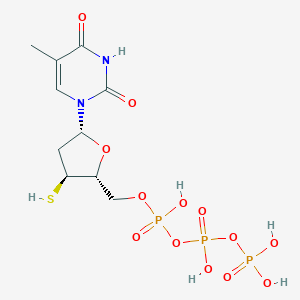
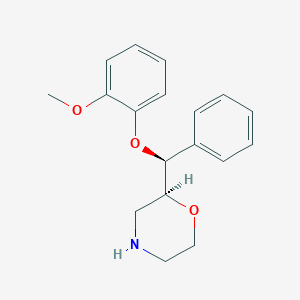

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)
